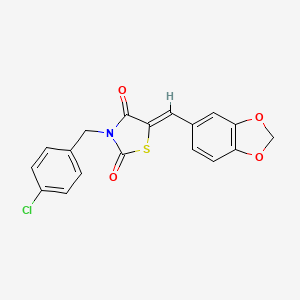![molecular formula C23H26N2OS B11640576 3-(2-methylprop-2-en-1-yl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11640576.png)
3-(2-methylprop-2-en-1-yl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methylprop-2-en-1-yl)-2-(prop-2-en-1-ylsulfanyl)-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4-one is a complex organic compound with a unique spiro structure. This compound is characterized by its spiro linkage, which connects two cyclic structures, and its multiple functional groups, including alkenes and sulfanyl groups. The presence of these functional groups and the spiro structure makes this compound interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylprop-2-en-1-yl)-2-(prop-2-en-1-ylsulfanyl)-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4-one typically involves multiple steps:
Formation of the Benzo[h]quinazoline Core: The benzo[h]quinazoline core can be synthesized through a condensation reaction between an appropriate aniline derivative and a carbonyl compound, followed by cyclization.
Spirocyclization: The spiro linkage is introduced by reacting the benzo[h]quinazoline core with a cyclopentanone derivative under acidic or basic conditions.
Functional Group Introduction: The alkenyl and sulfanyl groups are introduced through nucleophilic substitution or addition reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkenyl groups, to form epoxides or diols.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.
Major Products
- Various substituted derivatives from nucleophilic substitution.
Epoxides: and from oxidation.
Alcohols: from reduction.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, the compound’s potential bioactivity can be explored. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which 3-(2-Methylprop-2-en-1-yl)-2-(prop-2-en-1-ylsulfanyl)-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4-one exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with molecular targets, potentially affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[benzo[h]quinazoline] derivatives: Compounds with similar spiro structures and benzo[h]quinazoline cores.
Alkenyl-substituted quinazolines: Compounds with alkenyl groups attached to a quinazoline core.
Sulfanyl-substituted compounds: Compounds with sulfanyl groups attached to various cores.
Uniqueness
The uniqueness of 3-(2-Methylprop-2-en-1-yl)-2-(prop-2-en-1-ylsulfanyl)-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4-one lies in its combination of a spiro structure with multiple functional groups
Propiedades
Fórmula molecular |
C23H26N2OS |
|---|---|
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
3-(2-methylprop-2-enyl)-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one |
InChI |
InChI=1S/C23H26N2OS/c1-4-13-27-22-24-20-18-10-6-5-9-17(18)14-23(11-7-8-12-23)19(20)21(26)25(22)15-16(2)3/h4-6,9-10H,1-2,7-8,11-15H2,3H3 |
Clave InChI |
WRIWQWZKCIDTPW-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CN1C(=O)C2=C(C3=CC=CC=C3CC24CCCC4)N=C1SCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Pyrrolidinedione, 3-(4-ethyl-1-piperazinyl)-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11640501.png)

![(5Z)-5-({5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11640512.png)
![(2E)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-5-(2-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B11640519.png)
![N-(4-fluorophenyl)-2,7,7-trimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11640521.png)
![3-(2-methylphenyl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11640525.png)
![methyl 2-[2-(4-chlorophenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11640527.png)
![2-{4-[(1Z)-N-hydroxyethanimidoyl]phenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B11640529.png)
![N-[1-(4-Hydroxy-piperidine-1-carbonyl)-2-pyridin-3-yl-vinyl]-benzamide](/img/structure/B11640533.png)
![Ethyl 6-ethoxy-4-[(4-hydroxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B11640538.png)
![Methyl 6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11640545.png)
methanone](/img/structure/B11640550.png)

![1H-Inden-1-one, 2-acetyl-2,3-dihydro-7-nitro-3-[[4-(2-phenyldiazenyl)phenyl]imino]-](/img/structure/B11640566.png)
